molecular formula C8H10O B055418 2,4,6-Trideuterio-3,5-dimethylphenol CAS No. 124285-98-9

2,4,6-Trideuterio-3,5-dimethylphenol

Cat. No. B055418
M. Wt: 125.18 g/mol
InChI Key: TUAMRELNJMMDMT-QGZYMEECSA-N
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Patent
US08927779B2

Procedure details

Following general operating mode A, 3,5-dimethyliodobenzene (145 μL, 1.0 mmol) was reacted with cesium hydroxide to give the expected product in the form of a white solid with a yield of 96% (eluent: dichloromethane/heptane 20:80).
Name
dichloromethane heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
145 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4](I)[CH:5]=[C:6]([CH3:8])[CH:7]=1.[OH-:10].[Cs+]>ClCCl.CCCCCCC>[CH3:1][C:2]1[CH:3]=[C:4]([OH:10])[CH:5]=[C:6]([CH3:8])[CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
dichloromethane heptane
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl.CCCCCCC
Step Two
Name
Quantity
145 μL
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)I
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Cs+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08927779B2

Procedure details

Following general operating mode A, 3,5-dimethyliodobenzene (145 μL, 1.0 mmol) was reacted with cesium hydroxide to give the expected product in the form of a white solid with a yield of 96% (eluent: dichloromethane/heptane 20:80).
Name
dichloromethane heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
145 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4](I)[CH:5]=[C:6]([CH3:8])[CH:7]=1.[OH-:10].[Cs+]>ClCCl.CCCCCCC>[CH3:1][C:2]1[CH:3]=[C:4]([OH:10])[CH:5]=[C:6]([CH3:8])[CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
dichloromethane heptane
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl.CCCCCCC
Step Two
Name
Quantity
145 μL
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)I
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Cs+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.